molecular formula C7H13NO4 B190723 Calystegine B1 CAS No. 127414-86-2

Calystegine B1

Cat. No. B190723
M. Wt: 175.18 g/mol
InChI Key: BQFFLYRIKODYEN-CXNFULCWSA-N
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Description

Calystegine B1 is an exceedingly powerful naturally occurring alkaloid . It has garnered immense attention for its prowess in obstructing diverse enzymes . This compound has proven instrumental in studying an array of afflictions like cancer, neurodegenerative pathologies as well as viral invasions .


Synthesis Analysis

The key step in the synthesis of calystegine B2 and its C-2 epimer calystegine B3 was the construction of cycloheptanone 8 via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction of 9, an aldehyde containing a Z-vinyl iodide . Vinyl iodide 9 was obtained by the Stork olefination of aldehyde 10, derived from carbohydrate starting materials .


Molecular Structure Analysis

Calystegine B1 has a molecular formula of C7H13NO4 . It has a molecular weight of 175.184 . The InChI Key is BQFFLYRIKODYEN-CXNFULCWSA-N .


Chemical Reactions Analysis

The key step in the syntheses of calystegine B2 and its C-2 epimer calystegine B3 was the construction of cycloheptanone 8 via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction of 9, an aldehyde containing a Z-vinyl iodide .


Physical And Chemical Properties Analysis

Calystegine B1 has a molecular weight of 175.184 . Its molecular formula is C7H13NO4 . The InChI Key is BQFFLYRIKODYEN-CXNFULCWSA-N .

Scientific Research Applications

Glycosidase Inhibition in Mammalian Liver

Calystegine B1, along with other calystegines, has been found to inhibit mammalian liver glycosidases. These findings suggest potential implications for human health, particularly regarding the consumption of plants rich in these compounds (Asano et al., 1997).

Glycosidase Inhibitory Activities

In a study on Physalis alkekengi var. francheti, calystegine B1 was identified as a potent competitive inhibitor of almond beta-glucosidase and bovine liver beta-galactosidase. This study highlights the specific inhibitory properties of calystegine B1 on certain enzymes (Asano et al., 1995).

Synthesis and Enzymatic Activities

Research focusing on the enzymatic synthesis of calystegines B1 and B2 glycosides revealed that glycosylation significantly influences their inhibitory activities against various glycosidases, showcasing the importance of chemical structure in biological function (Asano et al., 1997).

Tomato Varieties Analysis

A study determining calystegines in various tomato varieties using GC-Q-Orbitrap Analysis emphasized the role of calystegines, including B1, in agricultural and nutritional science (Romera-Torres et al., 2019).

Inhibition of Human Intestinal α-Glucosidases

Calystegine B1, along with other calystegines, was studied for its potential to inhibit human intestinal α-glucosidases, highlighting its relevance in human nutrition and potential therapeutic applications (Jocković et al., 2013).

In Vivo Anti-inflammatory Activities

A study on Hyoscyamus albus extracts, rich in calystegines including B1, indicated significant antioxidant and anti-inflammatory activities, suggesting therapeutic potential in traditional medicine (Bourebaba et al., 2016).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Calystegine B1 . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Calystegines, including Calystegine B1, have been found to reduce hyperglycemia and hyperinsulinemia induced in HepG2 cells through the regulation of SIRT1/NF-kB/JNK pathway . They have also been found to improve the metabolic activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway .

properties

IUPAC Name

(1R,2S,3R,5S,6R)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c9-4-1-3-5(10)2-7(12,8-3)6(4)11/h3-6,8-12H,1-2H2/t3-,4+,5+,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFFLYRIKODYEN-CXNFULCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(N2)(C(C1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C[C@](N2)([C@H]([C@@H]1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20925887
Record name 8-Azabicyclo[3.2.1]octane-1,2,3,6-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calystegine B1

CAS RN

127414-86-2
Record name Calystegine B1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127414-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calystegine B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127414862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azabicyclo[3.2.1]octane-1,2,3,6-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
RC Griffiths, AA Watson, H Kizu… - Tetrahedron …, 1996 - researchportal.murdoch.edu.au
The isolation and identification of 3-O-β-D-glucopyranosyl-1α, 2β, 3α, 6α-tetrahydroxy-nor-tropane from Nicandra physalodes Boehm. fruits (Solanaceae) is reported. 3-O-β-D-…
Number of citations: 37 researchportal.murdoch.edu.au
B Dräger, C Funck, A Höhler, G Mrachatz… - Plant Cell, Tissue and …, 1994 - Springer
… With calystegine A3 and a mixture of calystegine B1 and B2 as reference compounds (kindly provided by Dr. Goldmann) we established TLC systems on silica gel for calystegines and a …
Number of citations: 61 link.springer.com
N Asano, A Kato, H Kizu, K Matsui, RC Griffiths… - Carbohydrate …, 1997 - Elsevier
… A concd eluate was chromatographed on a Dowex 1-X 2 column (1.5 × 30 cm, OH- form) with water as eluent (fraction size 7.5 mL) to give calystegine B1 (Fractions 14-18, 55 mg) and 3…
Number of citations: 41 www.sciencedirect.com
A Naoki, SOG Gennad'Evna… - Химия …, 2014 - cyberleninka.ru
… Calystegine B1 was found in cowberry and cranberry. The presence of calystegine B3 was … time of authentic samples of calystegines: calystegine B1 (in extracts from E. hermaphroditum …
Number of citations: 1 cyberleninka.ru
M Jung, M Park, HC Lee, YH Kang… - Current medicinal …, 2006 - ingentaconnect.com
… calystegine B1 (25). This -glucoside was a potent inhibitor (IC50=1.9 µM) of rice R-glucosidase, although calystegine B1 … The introduction of the R-glucosyl residue to calystegine B1 …
Number of citations: 868 www.ingentaconnect.com
A Romera-Torres, R Romero-González… - … of Chromatography A, 2018 - Elsevier
… Additionally, calystegine B1 was found in one jam tomato at 1.9 mg/kg. … In addition, calystegine B1 was detected in one jam tomato sample at 1.9 mg/kg. An example of two positive …
Number of citations: 10 www.sciencedirect.com
SB Gaikwad, G Krishna Mohan… - Pharmaceutical …, 2014 - benthamopen.com
… 3-O-D-glucopyranosylcalystegine B1. Although calystegine B1 showed no inhibitory activity towards … The introduction of the R-glucosyl residue to calystegine B1 and of the glucosyl or …
Number of citations: 182 benthamopen.com
N Asano, A Kato, K Matsui, AA Watson, RJ Nash… - …, 1997 - academic.oup.com
… Purified human lysosomal fi-glucosidase was completely inhibited by calystegine B1 at 1 \LM concentration. Calystegines Bl and Cl have been shown pre- …
Number of citations: 115 academic.oup.com
Y Daali, K Bekkouche, S Cherkaoui, P Christen… - … of Chromatography A, 2000 - Elsevier
… Calystegine B1, previously reported [19], has not been identified by CE in our extract. However, it was detected in small amount by GC–MS. Nevertheless, calystegine B3, is reported in …
Number of citations: 23 www.sciencedirect.com
FS Mendonça, RF Albuquerque… - Journal of …, 2012 - journals.sagepub.com
A disease of the nervous system is reported in goats in the semiarid region of northeastern Brazil. Histological examination showed diffuse vacuolation of neurons and epithelial cells of …
Number of citations: 31 journals.sagepub.com

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